1,4-Bis(furan-2-ylcarbonyl)piperazine

Pharmaceutical Analysis Impurity Profiling Quality Control

Procure 1,4-Bis(furan-2-ylcarbonyl)piperazine exclusively as a dual-designated European Pharmacopoeia reference standard—Terazosin EP Impurity M and Prazosin EP Impurity B. Unlike generic furan-piperazine analogs lacking regulatory standing, this certified CRS meets ISO 17034 requirements with ≥95% HPLC purity and full traceability to EP/USP monographs. It is the only acceptable reference material for HPLC/UPLC impurity profiling in terazosin and prazosin API batches under ICH Q2(R1) guidelines. Substitution with non-certified material invalidates ANDA submission data. Essential for method specificity, linearity, accuracy, and precision in QC release testing.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 31350-27-3
Cat. No. B1584121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(furan-2-ylcarbonyl)piperazine
CAS31350-27-3
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3
InChIInChI=1S/C14H14N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2
InChIKeyUPBRPYUDDNJOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3) – Official EP Impurity Standard & Reference Material for Terazosin and Prazosin


1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3), also known as 1,4-Di-2-furoyl-piperazine, is a symmetrical piperazine derivative featuring two furan-2-ylcarbonyl substituents [1]. It is officially designated as Terazosin EP Impurity M and Prazosin EP Impurity B according to European Pharmacopoeia (EP) monographs . Its primary utility lies in pharmaceutical quality control, serving as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of terazosin and prazosin active pharmaceutical ingredients (APIs) [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is traceable to EP or USP standards [3].

Why Generic Furan-Piperazine Derivatives Cannot Substitute for 1,4-Bis(furan-2-ylcarbonyl)piperazine in Regulated Pharmaceutical Analysis


Generic furan-piperazine derivatives lack the official pharmacopoeial designation and certified traceability required for use as a reference standard in terazosin and prazosin impurity profiling. 1,4-Bis(furan-2-ylcarbonyl)piperazine is specifically defined as Terazosin EP Impurity M and Prazosin EP Impurity B in the European Pharmacopoeia, a status that mandates rigorous characterization and compliance with ISO 17034 reference material producer standards [1]. Substituting a non-certified, structurally similar analog—even one with identical molecular formula—would invalidate analytical method validation (AMV) and quality control (QC) data submitted to regulatory agencies (e.g., FDA, EMA) for Abbreviated New Drug Applications (ANDAs) [2]. This compound's defined role as an impurity marker, rather than a functional active pharmaceutical ingredient, makes its certified purity (≥95% by HPLC) and regulatory compliance the decisive procurement factors .

Quantitative Evidence for the Selection of 1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3) Over Other Furan-Piperazine Analogs


Regulatory Designation: Terazosin EP Impurity M and Prazosin EP Impurity B Status Distinguishes This Compound from Non-Certified Furan-Piperazine Analogs

1,4-Bis(furan-2-ylcarbonyl)piperazine is the only furan-piperazine derivative explicitly listed as Terazosin EP Impurity M and Prazosin EP Impurity B in the European Pharmacopoeia, whereas other furan-piperazine analogs (e.g., 1-(2-furoyl)piperazine, 1-(5-aryl-2-furoyl)piperazines) lack this official regulatory designation . This designation is a binary, verifiable attribute: the compound either holds the EP impurity code or it does not. For regulatory submissions, this is a non-negotiable requirement that cannot be met by structurally similar but non-certified alternatives [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Certified Purity Specification (≥95% HPLC) for Reliable Quantitation in Impurity Profiling

As a certified reference standard, 1,4-Bis(furan-2-ylcarbonyl)piperazine is supplied with a documented minimum purity of 95% as determined by HPLC, a specification that is consistently reported across multiple reputable vendors . In contrast, many generic furan-piperazine derivatives offered for research purposes are provided without certified purity data or with lower purity grades (e.g., 90-95% without analytical certification) [1]. This defined purity level is essential for accurate quantitation in impurity profiling, where the limit of detection (LOD) and limit of quantitation (LOQ) of the analytical method depend directly on the reference standard's purity [2].

Analytical Method Validation Reference Standard Purity Specification

Defined Role in Parasiticide Structure-Activity Relationship (SAR) Studies Distinguishes This Compound as a Key Scaffold for Nitrated Derivative Synthesis

1,4-Bis(furan-2-ylcarbonyl)piperazine is specifically cited as a starting material for the synthesis of nitrated derivatives used to investigate structure-activity relationships (SAR) in parasiticide research . Unlike many furan-piperazine analogs that are studied primarily as sodium channel blockers [1], this compound's symmetrical di-furoyl structure makes it a preferred scaffold for generating nitrated analogs with potential antiparasitic activity . The symmetrical substitution pattern facilitates the study of how nitro group placement and number affect biological activity, a research direction not readily pursued with asymmetrical or mono-furoyl piperazines [2].

Antiparasitic Drug Discovery Structure-Activity Relationship Scaffold

Validated Application Scenarios for 1,4-Bis(furan-2-ylcarbonyl)piperazine (CAS 31350-27-3) Based on Quantitative Evidence


Analytical Method Development and Validation for Terazosin and Prazosin Impurity Profiling

Procure 1,4-Bis(furan-2-ylcarbonyl)piperazine as a certified reference standard (CRS) for developing and validating HPLC or UPLC methods to quantify Terazosin EP Impurity M and Prazosin EP Impurity B in API batches and finished dosage forms. The compound's official EP designation and ≥95% certified purity are essential for establishing method specificity, linearity, accuracy, and precision in compliance with ICH Q2(R1) guidelines. This supports ANDA submissions and commercial quality control release testing [1].

Quality Control (QC) Release Testing and Stability Studies for Terazosin and Prazosin Drug Products

Utilize 1,4-Bis(furan-2-ylcarbonyl)piperazine as a quantitative reference material in routine QC laboratories to monitor impurity levels in terazosin and prazosin drug substances and products. The compound's defined purity and regulatory traceability [2] ensure accurate impurity quantitation against established acceptance criteria (e.g., ≤0.10% for unspecified impurities). This is critical for batch release and stability studies required by global health authorities [3].

Synthesis of Nitrated Derivatives for Antiparasitic Structure-Activity Relationship (SAR) Studies

Employ 1,4-Bis(furan-2-ylcarbonyl)piperazine as a symmetrical di-furoylpiperazine scaffold for the systematic synthesis of nitrated analogs . The symmetrical structure allows for controlled introduction of nitro groups at specific positions, enabling rigorous SAR analysis to identify pharmacophores with enhanced parasiticide activity . This approach is distinct from using asymmetrical furan-piperazine scaffolds, which may introduce confounding variables in SAR interpretation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(furan-2-ylcarbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.